2-Hexynyladenosine

Description

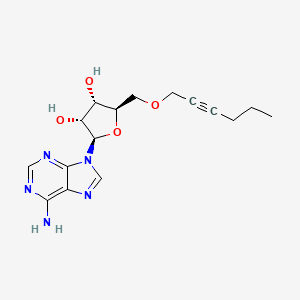

Structure

3D Structure

Propriétés

Numéro CAS |

90596-73-9 |

|---|---|

Formule moléculaire |

C16H21N5O4 |

Poids moléculaire |

347.37 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hex-2-ynoxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-24-7-10-12(22)13(23)16(25-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-3,6-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

Clé InChI |

WIFJRCTUSUFDOJ-XNIJJKJLSA-N |

SMILES |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérique |

CCCC#CCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonymes |

2-H-Ado 2-hexynyladenosine |

Origine du produit |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of 2 Hexynyladenosine

General Synthetic Routes to 2-Alkynyladenosines

The creation of 2-alkynyladenosines, including 2-hexynyladenosine, is primarily achieved through the strategic modification of the purine (B94841) ring of the adenosine (B11128) scaffold. This typically involves the introduction of a reactive group at the C2 position, which can then be substituted with an alkynyl chain via a cross-coupling reaction.

The fundamental approach to synthesizing 2-substituted adenosine analogues involves functionalizing the C2 position of the purine heterocycle. nih.gov Since direct substitution is not feasible, the process begins by introducing a good leaving group, typically a halogen, at this position. This modification makes the adenosine scaffold amenable to subsequent carbon-carbon bond-forming reactions. tcichemicals.com The introduction of substituents at the 2-position of adenosine has been a key strategy in developing selective agonists for adenosine receptor subtypes. nih.govresearchgate.net

A critical intermediate in the synthesis of 2-alkynyladenosines is 2-iodoadenosine (B13990). tcichemicals.com This compound serves as a valuable precursor because the iodine atom at the C2 position is an excellent leaving group for palladium-catalyzed coupling reactions. tcichemicals.com The synthesis of 2-iodoadenosine itself can be achieved from more readily available starting materials, with one economical method involving the preparation of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine as a key precursor. acs.org For the synthesis of derivatives like HENECA, an important intermediate is N-ethyl-1'-deoxy-1'-(6-amino-2-iodo -9H-purine-9-yl)-β-D-ribofuranuronamide. pnrjournal.com

Key Precursors in 2-Alkynyladenosine Synthesis

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 2-Iodoadenosine | Primary substrate for coupling with terminal alkynes. | tcichemicals.com |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine | Precursor for the economical synthesis of 2-iodoadenosine. | acs.orgnih.gov |

| 2-chloroadenosine | Starting material for nucleophilic substitution to introduce other groups. | nih.gov |

The Sonogashira cross-coupling reaction is the cornerstone for introducing the alkynyl group at the C2 position of the adenosine scaffold. mdpi.com This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne (like 1-hexyne) and the sp2-hybridized carbon of the purine ring (at the C2 position of 2-iodoadenosine). acs.orgtandfonline.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and a copper(I) co-catalyst. acs.orgmdpi.com

The general procedure involves heating the 2-iodoadenosine with the desired terminal alkyne in the presence of the catalytic system. acs.org Common catalysts include bis(triphenylphosphine)palladium(II) dichloride, with cuprous iodide (CuI) acting as a co-catalyst. tcichemicals.comacs.org An amine base, such as triethylamine (B128534), is used to scavenge the hydrogen iodide produced during the reaction and to facilitate the formation of the copper acetylide intermediate. acs.orglibretexts.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org

Typical Components of Sonogashira Coupling for 2-Alkynyladenosine Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | 2-Iodoadenosine | Substrate with leaving group at C2 position. | tcichemicals.com |

| Terminal Alkyne | 1-Hexyne (B1330390) | Provides the alkynyl moiety for substitution. | acs.org |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Catalyzes the C-C bond formation. | tcichemicals.comacs.org |

| Copper(I) Co-catalyst | Cuprous Iodide (CuI) | Activates the terminal alkyne. | acs.orglibretexts.org |

| Base | Triethylamine | Neutralizes HI by-product and aids catalyst cycle. | acs.org |

Key Precursors and Intermediate Compounds

Preparation of Phosphate (B84403) Derivatives of this compound

To investigate their interaction with P2Y receptors, mono-, di-, and triphosphate derivatives of this compound have been synthesized. acs.orgacs.org

Monophosphate Derivative (2-Hexynyl-AMP): The synthesis of this compound monophosphate is achieved by reacting the unprotected this compound nucleoside with phosphorus oxychloride in trimethyl phosphate at room temperature, following the Yoshikawa method. acs.org This procedure yielded the desired monophosphate in 66% yield after purification. acs.org

Di- and Triphosphate Derivatives (2-Hexynyl-ADP and 2-Hexynyl-ATP): The corresponding diphosphate (B83284) and triphosphate were synthesized using a modification of the Hoard-Ott method. acs.org These derivatives, specifically the di- and triphosphate of this compound, were found to activate both P2Y1 and P2Y12 receptors in human platelets. acs.orgacs.org

Phosphate Derivatives of this compound

| Derivative Name | Abbreviation | Synthetic Method | Biological Target Noted | Reference |

|---|---|---|---|---|

| This compound monophosphate | 2-Hexynyl-AMP | Yoshikawa Method | - | acs.org |

| This compound diphosphate | 2-Hexynyl-ADP | Hoard-Ott Method (modified) | P2Y1, P2Y12 Receptors | acs.org |

Stereoselective Synthesis of 2-Alkenyl and 2-Alkyl Derivatives

The alkynyl group in 2-alkynyladenosines serves as a versatile handle for further chemical transformations, allowing for the synthesis of 2-alkenyl and 2-alkyl derivatives. acs.org

2-Alkenyladenosines: The Heck reaction, another palladium-catalyzed cross-coupling method, can be used to synthesize 2-alkenyladenosines from 2-iodoadenosine and a terminal alkene. nih.govtcichemicals.com For instance, coupling 2-iodoadenosine with allylbenzene (B44316) using a palladium acetate (B1210297) catalyst yielded 2-(3-phenyl-1-propenyl)adenosine. nih.gov

2-Alkyladenosines: 2-Alkyladenosines can be prepared by the catalytic hydrogenation of the corresponding 2-alkynyl or 2-alkenyl precursors. nih.govacs.org This reaction typically involves treating the unsaturated derivative with hydrogen gas over a palladium on carbon (Pd/C) catalyst, which reduces the double or triple bond to a single bond. This method allows for the conversion of 2-alkynyladenosines into their saturated 2-alkyl counterparts, expanding the structural diversity of adenosine analogues. acs.org

Functionalization at Various Positions (e.g., C2, N6, 5')

The structural scaffold of this compound serves as a versatile template for extensive chemical modification. Functionalization at the C2, N6, and 5' positions of the molecule has been a key strategy in medicinal chemistry to develop derivatives with tailored pharmacological profiles, particularly for adenosine receptors. These modifications allow for the systematic exploration of structure-activity relationships (SAR).

Functionalization at the C2 Position

The C2 position of the purine ring is a primary site for introducing diversity into adenosine analogues. While this compound already possesses a hydrophobic alkyne chain at this position, further modifications can be performed to modulate ligand-receptor interactions.

Key synthetic strategies for modifying the C2 position include:

Hydrogenation: The hexynyl group can be reduced to its corresponding saturated analogue. For instance, the hydrogenation of this compound (4a) using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields the C2-hexanyl derivative (4f). nih.gov

Suzuki Coupling: To introduce different degrees of saturation and geometry, Suzuki coupling reactions are employed. Starting from a 2-iodo-6-amino derivative (14), a Suzuki coupling with (E)-1-catecholboranylhexene can produce the 2-hexenyl derivative (16). nih.gov This demonstrates the conversion of the C2-alkyne to a C2-alkene.

The initial introduction of the hexynyl group itself is a critical step, typically achieved via a Sonogashira coupling. nih.gov The process often starts with a 6-chloropurine (B14466) nucleoside, which undergoes lithiation-mediated stannyl (B1234572) transfer to regioselectively form a C2-stannyl derivative (7). nih.gov This intermediate is then iodinated to give a 2-iodo-6-chloropurine derivative (8), which is the direct precursor for the Sonogashira coupling with 1-hexyne to yield the C2-hexynyl derivative (9). nih.gov

Table 1: Synthesis of C2-Position Derivatives

| Starting Compound | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Iodo-6-chloropurine derivative (8) | Sonogashira Coupling | 1-hexyne, (Ph₃P)₄Pd, Cs₂CO₃, CuI, DMF, rt, 3 h | 2-Hexynyl-6-chloro derivative (9) | nih.gov |

| This compound (4a) | Hydrogenation | 10% Pd/C, H₂, MeOH | 2-Hexyladenosine (4f) | nih.gov |

Functionalization at the N6 Position

The exocyclic N6-amino group of adenosine is a crucial determinant for receptor affinity and selectivity. nih.gov Modifications at this position are commonly performed on intermediates that already possess the desired C2-substituent.

Starting with the 2-hexynyl-6-chloro derivative (9), various N6-substituted analogues of this compound can be synthesized. nih.gov

Amination: Treatment of compound 9 with ammonia (B1221849) in tert-butanol (B103910) at 100 °C results in the parent this compound (4a), which has an unsubstituted N6-amino group. nih.gov

N6-Alkylation/Arylation: Reaction of compound 9 with various primary amines, such as 3-halobenzyl amines, in the presence of a base like triethylamine (Et₃N), yields a series of N6-substituted-2-hexynyladenosine derivatives (4b–e). nih.gov

Research indicates that while monosubstitution at the N6 position can produce highly potent ligands, disubstitution is generally detrimental to activity. nih.gov The N6 region is considered to be primarily hydrophobic, accommodating a range of substituents. nih.gov

Table 2: Synthesis of N6-Position Derivatives from 2-Hexynyl-6-chloro precursor (9)

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | t-BuOH, 100 °C, 8 h | This compound (4a) | 67% | nih.gov |

Functionalization at the 5' Position

The 5'-position of the ribose moiety is another key site for chemical modification, allowing for the introduction of various functional groups that can influence the compound's pharmacological properties. nih.govnih.gov

5'-Thioether Derivatives: this compound can be modified to include thioether linkages at the 5' position. For example, 2-(1-hexynyl)-5'-S-methyl-5'-thioadenosine (37) has been synthesized and shown to have a high affinity for the adenosine A3 receptor. nih.gov Generally, compounds with smaller 5'-S-alkyl-5'-thio substituents tend to display higher affinities for both A2A and A3 receptors. nih.gov

5'-Carboxamide Derivatives: A widely used modification is the introduction of a carboxamide group, as seen in 2-Hexynyl-NECA ((2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide). This modification is derived from the N-6 position of the purine and the 5'-position of the ribose.

5'-Phosphate Derivatives: The synthesis of 5'-mono-, di-, and triphosphate derivatives of this compound has also been reported. nih.gov These phosphorylated analogues have been studied for their effects on P2Y receptors in human platelets. The this compound di- and triphosphate derivatives were found to induce platelet shape change and aggregation. nih.gov

Table 3: Examples of 5'-Position Derivatives of this compound

| 5' Substituent | Compound Name/Type | Reference |

|---|---|---|

| -S-methyl-5'-thio | 2-(1-Hexynyl)-5'-S-methyl-5'-thioadenosine (37) | nih.gov |

| -N-ethylcarboxamide | 2-Hexynyl-NECA | |

| -Monophosphate | This compound monophosphate | nih.gov |

| -Diphosphate | This compound diphosphate (5) | nih.gov |

Iii. Adenosine Receptor Pharmacology of 2 Hexynyladenosine and Its Analogs

Affinity and Selectivity Profiles for Adenosine (B11128) Receptor Subtypes

The affinity of a ligand for a receptor is a measure of how tightly it binds, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Selectivity refers to the ability of a compound to preferentially bind to one receptor subtype.

2-Hexynyladenosine has been identified as a potent agonist at the adenosine A2A receptor. nih.gov Research indicates that derivatives with a 2-(1-hexynyl) group exhibit high affinity for A2A receptors. nih.gov Specifically, 2-(1-hexynyl)adenosine (also referred to as HEAdo) demonstrates a high affinity for the rat A2A receptor with a Ki value of 6 nM. nih.gov This compound shows a selectivity ratio of approximately 3 for the A2A receptor over the A3 receptor. nih.gov Further studies on 2-alkynyl derivatives, including this compound, have confirmed their potency as A2 agonists with Ki values in the nanomolar range and a notable selectivity for the A2 receptor. nih.gov

The 5'-N-ethylcarboxamido derivative of this compound, known as 2HE-NECA, is also a potent and selective A2A adenosine receptor agonist. nih.gov In binding studies on both rat and bovine brain tissues, 2HE-NECA showed high potency at A2A receptors with Ki values of 2.2 and 1.5 nmol/l, respectively. nih.gov The introduction of an ethylcarboxamido group at the 5'-position generally leads to increased affinity at the A2A receptor. tandfonline.com

While this compound and its analogs are primarily recognized for their A2A receptor activity, they also exhibit affinity for the A3 receptor subtype. 2-(1-Hexynyl)adenosine displays a Ki value of approximately 18 nM at the human A3 receptor, indicating a significant, albeit lower, affinity compared to the A2A receptor. nih.gov The introduction of different substituents at the N6- and 5'-positions of this compound has been explored to modulate A3 receptor affinity. tandfonline.com For instance, this compound-5'-N-ethyluronamide (HENECA) shows good affinity for the A3 receptor. tandfonline.com

Derivatives with a 2-(1-hexynyl) group generally have high affinities for both A2A and A3 receptors, often without a strong preference for either. nih.gov However, modifications to the 5'-substituent can influence this selectivity. For example, larger 5'-S-alkyl-5'-thio substituents, such as n- or i-propyl-5'-thio, have been shown to increase selectivity for the A3 receptor. nih.gov

The adenosine A2B receptor is generally characterized by its low affinity for the endogenous ligand adenosine. nih.govresearchgate.net However, studies have shown that the affinity of the human A2B receptor for certain ligands can be significantly modulated. One key study demonstrated that mutating a single amino acid, asparagine at position 273 to tyrosine (N273Y), in the human A2B receptor dramatically increases its affinity for 2-(1-hexynyl)adenosine. researchgate.netfrontiersin.org This mutation resulted in a 61-fold increase in affinity, with the mutant receptor displaying a submicromolar affinity (0.18 µM) for 2-(1-hexynyl)adenosine. researchgate.net This finding suggests that the region around Asn273 is a critical determinant of ligand binding and affinity at the A2B receptor. acs.orgacs.org

The interaction of this compound and its analogs with adenosine A1 receptors is generally weaker compared to their interaction with A2A and A3 receptors. nih.govnih.gov For instance, this compound shows a 36-fold selectivity for the A2 receptor over the A1 receptor in binding assays. nih.gov Preliminary results from studies on human recombinant adenosine receptors indicated that this compound has very low affinity for the A1 subtype. tandfonline.com The introduction of an ethylcarboxamido group at the 5'-position, as in HENECA, while increasing A2A affinity, does not confer high affinity for the A1 receptor. tandfonline.com

Modulation of Adenosine A2B Receptor Affinity, including Mutational Studies

Ligand Binding Kinetics and Receptor Interaction Dynamics

The interaction between a ligand and a receptor is a dynamic process involving association and dissociation. nih.gov The rates of these processes, known as binding kinetics, are crucial for understanding the duration and nature of the signal elicited by the ligand. frontiersin.orgnih.gov Real-time analyses of these interactions can be performed using various techniques, including fluorescence-based methods. nih.govnih.gov

The temperature can influence the kinetics of ligand-receptor interactions, with association rates generally increasing with temperature. nih.gov The dissociation of a ligand can also be a complex process, sometimes showing heterogeneity where the dissociation rate changes over time, suggesting alterations in the ligand-receptor complex affinity. nih.gov While specific kinetic data for this compound's interaction with adenosine receptors is not extensively detailed in the provided context, the principles of ligand-receptor dynamics apply. nih.govfrontiersin.org The affinity values (Ki) reported are equilibrium constants that reflect the ratio of the dissociation and association rate constants.

Agonist Efficacy and Partial Agonism

Efficacy describes the ability of a ligand to activate a receptor and produce a biological response upon binding. pharmacologyeducation.org Ligands can be full agonists, producing a maximal response, or partial agonists, which elicit a submaximal response even at saturating concentrations. pharmacologyeducation.orgnih.govwikipedia.org

Studies evaluating the functional activity of this compound and its derivatives have shown that they often behave as partial agonists at the A2A receptor. nih.govnih.gov In assays measuring cAMP production in cells expressing the human A2A receptor, 2-(1-hexynyl)adenosine produced submaximal levels of cAMP compared to the full agonist CGS 21680. nih.gov This indicates that while it binds with high affinity, it does not induce the full conformational change in the receptor required for maximal activation. pharmacologyeducation.orgnih.gov Similarly, 2,5'-disubstituted derivatives of adenosine, including those with a 2-(1-hexynyl) group, generally act as partial agonists at both the A2A and A3 receptors. nih.gov These compounds tend to show somewhat higher intrinsic activities on the A2A receptor compared to the A3 receptor. nih.gov

Comparison with Prototypical Adenosine Receptor Ligands (e.g., NECA, CGS 21680)

The pharmacological profile of this compound and its analogs is best understood through direct comparison with well-characterized, prototypical adenosine receptor (AR) ligands. 5'-N-Ethylcarboxamidoadenosine (NECA) is a high-affinity, non-selective agonist, exhibiting potent activity at all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov In contrast, CGS 21680 is a highly potent and selective agonist for the A₂ₐ receptor subtype. wikipedia.org The evaluation of this compound against these standards reveals its unique selectivity profile.

Research has established that 2-alkynyladenosine derivatives, including this compound, are potent and selective A₂ₐ receptor agonists. nih.gov In binding assays using rat brain tissue, this compound demonstrated a high affinity for A₂ receptors with a dissociation constant (Kᵢ) of 4.1 nM and a much lower affinity for A₁ receptors (Kᵢ = 146 nM). This confers a 36-fold selectivity for the A₂ subtype. glpbio.com Its close analog, 2-Octynyladenosine (B1663861), shows a similar, though slightly less pronounced, selectivity profile with Kᵢ values of 12.1 nM for A₂ receptors and 211 nM for A₁ receptors, resulting in a 17-fold A₂ selectivity. glpbio.com

This A₂ receptor preference stands in stark contrast to the non-selective nature of NECA, which binds with high and roughly equal affinity to A₁, A₂ₐ, and A₃ receptors. For human receptors, NECA displays Kᵢ values of 14 nM, 20 nM, and 6.2 nM for A₁, A₂ₐ, and A₃ receptors, respectively, and acts as a potent agonist at the lower-affinity A₂ₑ receptor with a half-maximal effective concentration (EC₅₀) of 2.3 µM. thermofisher.com

CGS 21680 is recognized for its remarkable selectivity for the A₂ₐ receptor, with a reported Kᵢ value of approximately 27 nM and over 140-fold selectivity against the A₁ receptor. nih.gov While both this compound and CGS 21680 are A₂ₐ-selective, studies on the rank order of potency for A₂ receptors place this compound as more potent than or equipotent with NECA, and both being more potent than CGS 21680 in certain functional assays. For A₂ receptors, the order of decreasing affinity has been reported as: this compound > 2-Octynyladenosine = NECA > CGS 21680. Conversely, for A₁ receptors, the affinity order is markedly different: NECA > CGS 21680 > this compound > 2-Octynyladenosine.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Adenosine Receptor Agonists This table is interactive. You can sort the data by clicking on the column headers.

| Compound | A₁ Receptor (nM) | A₂ₐ Receptor (nM) | A₂ₑ Receptor (nM) | A₃ Receptor (nM) | Selectivity (A₁/A₂ₐ) |

|---|---|---|---|---|---|

| This compound | 146 | 4.1 | Data not available | Data not available | 35.6 |

| 2-Octynyladenosine | 211 | 12.1 | Data not available | Data not available | 17.4 |

| NECA | 14 | 20 | ~330 abcam.com | 6.2 | 0.7 |

| CGS 21680 | >3000 caymanchem.com | 27 | >10000 caymanchem.com | ~600-1000 caymanchem.com | >111 |

Data presented for human receptors where specified, otherwise from rat tissue studies. Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors.

While specific binding data for this compound at A₂ₑ and A₃ receptors are not widely documented, research into related 2-alkynyladenosines provides some insight. Adenosine A₂ₑ receptors are generally characterized by their low affinity for typical adenosine agonists. researchgate.netnih.gov However, a fascinating study involving site-directed mutagenesis of the human A₂ₑ receptor revealed that a single amino acid substitution (Asn273 to Tyr) resulted in a 61-fold increase in affinity for 2-(1-hexynyl)adenosine, achieving a submicromolar Kᵢ value of 0.18 µM. researchgate.net This suggests that the structural framework of this compound is conducive to high-affinity binding at the A₂ₑ receptor, should the binding pocket be suitably altered.

Regarding the A₃ receptor, studies on various 2-alkynyladenosine derivatives indicate that they generally behave as partial agonists. nih.gov In contrast, their corresponding 5'-N-ethylcarboxamido (NECA) analogs tend to be full agonists at the A₃ subtype, highlighting how modifications at the ribose moiety can significantly influence efficacy. nih.gov

Table 2: Full Chemical Names of Mentioned Compounds

| Common Name | Full Chemical Name |

|---|---|

| This compound | (2R,3R,4S,5R)-2-(6-Amino-2-(hex-1-yn-1-yl)purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| 2-Octynyladenosine | (2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol uni.lu |

| NECA | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide |

| CGS 21680 | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid wikipedia.org |

Iv. Structure Activity Relationship Sar Studies of 2 Hexynyladenosine Derivatives

Influence of the 2-Alkynyl Chain on Receptor Affinity and Selectivity

Modifications at the C2 position of the adenine (B156593) ring, particularly the introduction of alkynyl groups, have been a successful strategy for developing adenosine (B11128) receptor agonists with high affinity and selectivity. researchgate.net The length and nature of this alkynyl chain are critical determinants of the resulting compound's pharmacological profile.

Early investigations revealed that introducing alkynyl residues with either aliphatic chains or aromatic groups at the C2 position yields analogs with high affinity for A1 and A2A adenosine receptors. ucl.ac.uk For instance, 2-hexynyladenosine and 2-octynyladenosine (B1663861) are potent A2 agonists with Ki values of 4 nM and 12 nM, respectively, and demonstrate significant selectivity for the A2 receptor. nih.govnih.gov The geometry of this side chain is crucial; studies comparing hexynyl, hexenyl, and hexanyl substituents found that the triple bond of the hexynyl group generally confers the highest binding affinity. nih.gov Saturation of the side chain to an alkyl (hexanyl) group significantly diminishes affinity at adenosine receptors. researchgate.net

The type of 2-alkynyl chain also plays a vital role in potency at the A2B receptor. acs.orgresearchgate.net For example, the introduction of a (S)-phenylhydroxypropynyl group at the C2 position, especially when combined with a 5'-N-ethylcarboxamido group (NECA), resulted in one of the most potent A2B agonists reported. acs.orgresearchgate.net This highlights that the interplay between the 2-position and 5'-position modifications is key for A2B receptor activity. In contrast, derivatives with an alkynyl chain at the C8 position of the adenine ring, rather than the C2 position, have been found to act as selective A3 AR antagonists. ucl.ac.uk

| Compound | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | A2 Selectivity (A1/A2A) | Reference |

|---|---|---|---|---|

| This compound (2-HNA) | 146 | 4.1 | 36-fold | nih.govnih.govresearchgate.net |

| 2-Octynyladenosine (2-ONA) | 211 | 12.1 | 17-fold | nih.govnih.govresearchgate.net |

| 2-Phenylethynyladenosine | - | - | Showed increased affinity for A3 AR | ucl.ac.uk |

Effects of Substituents at the N6 Position

Substitutions at the N6-position of the purine (B94841) ring profoundly influence the affinity and selectivity of 2-alkynyladenosine derivatives. While many N6-substituents typically confer A1 selectivity, specific modifications, when combined with a C2-alkynyl chain, can steer selectivity towards the A3 receptor. nih.gov

A pivotal finding is that introducing a small methyl group at the N6 position of 2-alkynyladenosines significantly increases affinity for the human A3 receptor while decreasing affinity at other subtypes, thereby boosting A3 selectivity. acs.orgresearchgate.net For example, 2-phenylethynyl-N6-methyladenosine displays an A3 affinity in the low nanomolar range (Ki = 3.4 nM) and is approximately 500-fold selective over A1 and 2500-fold selective over A2A receptors. acs.orgresearchgate.net This strategy has been instrumental in the development of highly selective A3 agonists.

In contrast, an unsubstituted amino group (–NH2) at the N6 position, combined with a hydrophobic C2-substituent like a hexynyl group, is favorable for high binding affinity at the A2A receptor. nih.gov The introduction of bulkier substituents at the N6 position, such as a phenylacetic moiety, can increase affinity at A1 and A3 receptors. d-nb.info Furthermore, combining a C2-alkynyl group with an N6-methoxy (–OCH3) substituent has been shown to produce compounds with very high affinity and selectivity for the A3 subtype. researchgate.netnih.gov

| Compound | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | A3 Affinity (Ki, nM) | A3 Selectivity vs A1/A2A | Reference |

|---|---|---|---|---|---|

| 2-Phenylethynyl-N6-methyladenosine | ~1700 | ~8500 | 3.4 | ~500-fold (A1), ~2500-fold (A2A) | acs.orgresearchgate.net |

| N6-methoxy-2-p-acetylphenylethynyl-MECA | >10000 | >10000 | 2.5 | 21,500-fold (A1), 4200-fold (A2A) | researchgate.netnih.gov |

Impact of 5'-Position Modifications (e.g., N-ethylcarboxamide, phosphate (B84403) derivatives)

Modifications to the ribose sugar, particularly at the 5'-position, are a cornerstone of adenosine receptor ligand design. The 5'-N-ethylcarboxamide (NECA) group is a well-known modification that generally enhances potency.

The combination of a 2-alkynyl chain with the 5'-NECA group creates highly potent A2A receptor agonists, such as 2-Hexynyl-NECA (HE-NECA). nih.gov HE-NECA is a selective agonist for A2A and A3 receptors. Comparing 2-alkynyladenosines with their corresponding 2-alkynyl-NECA derivatives reveals nuanced effects: the NECA modification slightly decreases A1 affinity and slightly increases A3 and A2B affinity, while A2A affinity remains similar. acs.orgresearchgate.net For A3 agonists, the presence of an alkylcarboxamido group at the 4'-position of the ribose is considered essential for achieving full agonist activity. nih.gov

Another avenue of modification involves the introduction of phosphate groups at the 5'-position. Studies on 5'-phosphate derivatives of this compound have shown that these compounds can interact with P2Y receptors, which are another class of purinergic receptors. acs.org Specifically, this compound di- and triphosphate were found to induce platelet shape change and aggregation, activities mediated by P2Y receptors, indicating a shift in receptor class preference based on the 5'-substituent. acs.org In contrast, the corresponding 2-phenylethynyladenosine phosphate derivatives did not induce aggregation but rather inhibited it. acs.org This demonstrates that the biological activity of 5'-phosphate derivatives is highly dependent on the nature of the C2-alkynyl chain.

Structural Modifications and Conformational Requirements for Receptor Interaction

The interaction of this compound derivatives with adenosine receptors is governed by specific structural and conformational requirements. The geometry of the substituent at the C2 position is critical, with the rigid, linear triple bond of the alkynyl group being preferred over the double or single bonds for high affinity at A2A and A3 receptors. nih.gov This suggests that the receptor's binding pocket has a specific shape that accommodates this linear extension.

For A3 receptor activation, modifications in the 2- and N6-positions, as well as the ribose moiety, are known to influence the efficacy of the derivatives. researchgate.net Both the 2'- and 3'-hydroxyl groups of the ribose contribute to A3 receptor binding and activation, with the 2'-OH group being more critical. researchgate.net The conformation of the ribose sugar itself, often described as a North (N) or South (S) pucker, plays a role in orienting the substituents for optimal receptor fit.

Computational Approaches and Molecular Modeling in Ligand Design

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of this compound derivatives and for designing new, more selective ligands. nih.gov These methods provide insights into the three-dimensional nature of receptor-ligand interactions that are often difficult to obtain through experimental methods alone.

Homology modeling, where the structure of an adenosine receptor is predicted based on the known crystal structure of a related protein like rhodopsin, is frequently used to create a virtual model of the receptor's binding site. nih.govd-nb.info Ligands can then be "docked" into this model to predict their binding orientation and affinity. rsc.org These docking experiments have successfully rationalized experimental findings, such as the preference of the human A3 receptor for 8-substituted over 2-substituted adenine antagonists. d-nb.info

Molecular dynamics (MD) simulations can further explore the conformational flexibility of both the ligand and the receptor, providing a more dynamic picture of the binding process. rsc.org These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. For example, modeling studies of A3AR antagonists suggested an "inverted" binding mode for adenine derivatives compared to adenosine agonists, a hypothesis generated through computational analysis. rsc.org By predicting how structural modifications will affect binding, computational approaches can prioritize which novel compounds to synthesize, saving time and resources in the drug discovery process. mdpi.com

V. Cellular and Molecular Mechanisms of Action

G Protein Coupling and Adenylyl Cyclase Modulation

The signaling pathways initiated by 2-Hexynyladenosine derivatives are largely mediated through P2Y receptors, which belong to the superfamily of G protein-coupled receptors (GPCRs). frontiersin.orgfrontiersin.org The specific cellular response is determined by the subtype of G protein to which the receptor couples. P2Y receptors are broadly divided into two subfamilies based on their G protein coupling: one group, including P2Y1, primarily couples to Gq/11 proteins, while the other, including P2Y12, couples to Gi proteins. frontiersin.orgfrontiersin.org

Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). frontiersin.orgebi.ac.uknih.gov Conversely, activation of Gs-coupled receptors stimulates adenylyl cyclase activity. nih.govjax.org Studies have shown that the diphosphate (B83284) and triphosphate derivatives of this compound inhibit the prostaglandin (B15479496) E1-induced increase in platelet cAMP. nih.gov This action is characteristic of P2Y12 receptor activation and indicates that these derivatives engage Gi-coupled pathways, leading to the inhibition of adenylyl cyclase. frontiersin.orgnih.gov Adenylyl cyclase acts as a crucial integration point for various extracellular signals, and its regulation by G proteins is fundamental to controlling intracellular cAMP levels. nih.gov

Regulation of Intracellular Cyclic AMP (cAMP) Levels

As a direct consequence of adenylyl cyclase modulation, this compound derivatives can significantly alter intracellular concentrations of the second messenger cyclic AMP (cAMP). The inhibition of adenylyl cyclase by Gi protein-coupled receptors results in a decrease in the intracellular synthesis of cAMP. ebi.ac.uknih.gov

Research on human platelets has demonstrated that this compound diphosphate and this compound triphosphate effectively inhibit the rise in platelet cAMP that is typically induced by prostaglandin E(1). nih.gov Since elevated cAMP levels are a primary inhibitory signal for platelet activation, the ability of these compounds to lower cAMP levels is a key part of their mechanism for inducing platelet aggregation. nih.govnih.gov The balance between the activity of adenylyl cyclase and the enzymes that degrade cAMP, phosphodiesterases (PDEs), ultimately determines the intracellular cAMP concentration and the cellular response. nih.gov

Modulation of Ion Channel Activity, specifically K+ Channels

P2Y receptors, the targets for this compound derivatives, are known to modulate the activity of various ion channels, including potassium (K+) channels. nih.gov This regulation can occur through several mechanisms. The Gβγ subunits that dissociate from the Gα subunit upon receptor activation can directly interact with and modulate ion channels. nih.gov In some cell types, P2Y receptor activation has been shown to mediate responses through Ca2+-dependent K+ channels. frontiersin.orgunifi.it

While direct studies on this compound's effect on K+ channels are limited, its action on P2Y receptors implies an indirect influence. nih.gov GPCR signaling can lead to more complex, indirect effects on ion channels through the activation of various protein kinases. nih.gov For instance, P2Y receptor signaling cascades can influence the intracellular environment in ways that affect channel function, such as through changes in intracellular pH, which has been shown to modulate ATP-regulated K+ channels. nih.gov

Interaction with P2Y Receptor Subtypes and Downstream Signaling Pathways

The derivatives of this compound exhibit distinct activities at P2Y receptor subtypes, particularly those involved in platelet function. The compound's di- and triphosphate forms have been shown to act as agonists at P2Y receptors on human platelets, initiating downstream signaling cascades. nih.gov

The activation of Gq-coupled P2Y1 receptors triggers the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgfrontiersin.org IP3 mobilizes calcium from intracellular stores, a critical step for initiating platelet shape change. haematologica.org Simultaneously, activation of Gi-coupled P2Y12 receptors inhibits adenylyl cyclase, reduces cAMP levels, and reinforces the aggregation response. frontiersin.orgfrontiersin.org The dual action of this compound derivatives on these pathways mimics the effect of the natural agonist ADP. nih.govhaematologica.org

A primary and well-documented effect of this compound derivatives is their ability to influence platelet function. Specifically, this compound diphosphate and triphosphate have been found to induce both platelet shape change and subsequent aggregation in human platelets. nih.govresearchgate.net This pro-aggregatory effect contrasts with that of the related compound, 2-phenylethynyladenosine, which was found to inhibit platelet aggregation induced by ADP, highlighting the importance of the 2-hexynyl chemical group for agonist activity at platelet P2Y receptors. nih.gov

The table below summarizes the observed effects of this compound phosphates on platelet function.

| Compound | Effect on Platelet Shape Change | Effect on Platelet Aggregation |

| This compound Diphosphate | Induces | Induces |

| This compound Triphosphate | Induces | Induces |

This data is based on findings from studies on human platelets. nih.gov

The signaling cascades initiated by purinergic receptor activation involve the phosphorylation of numerous intracellular kinases that regulate cellular responses. The specific kinase profile depends on the receptor subtype and the cell context. P2Y receptor activation is commonly associated with the stimulation of the mitogen-activated protein (MAP) kinase pathway, particularly extracellular signal-regulated protein kinase (ERK) 1/2. nih.govnih.gov

Studies using a related derivative, this compound-5'-N-ethylcarboxamide (HENECA), which is an agonist for the A2A adenosine (B11128) receptor, have provided insight into kinase modulation. In combination with Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, HENECA was shown to alter the phosphorylation status of several key kinases in platelets. murdoch.edu.au This combination synergistically inhibited the phosphorylation of AKT, ERK, and SYK kinases in response to collagen. nih.gov The study also noted that A2A activation attenuated the collagen-mediated inhibition of vasodilator-stimulated phosphoprotein (VASP) phosphorylation. nih.gov The phosphorylation of these kinases is a critical convergence point for signaling pathways that control platelet function. murdoch.edu.aunih.gov

The table below details the kinase phosphorylation changes observed with the HENECA derivative in combination with ibrutinib.

| Kinase | Effect of HENECA + Ibrutinib on Collagen-Mediated Phosphorylation |

| ERK | Inhibition |

| AKT | Inhibition |

| VASP | Attenuation of Inhibition |

| BTK | Changes Observed |

| SYK | Inhibition |

This data reflects findings from studies on healthy platelets treated with the A2A agonist HENECA and the BTK inhibitor ibrutinib. murdoch.edu.aunih.gov

Effects on Platelet Aggregation and Shape Change

Receptor Regulation and Desensitization Mechanisms

Like most G protein-coupled receptors, P2Y receptors are subject to regulatory mechanisms that prevent overstimulation. Prolonged or repeated exposure to an agonist typically leads to desensitization, a process where the cellular response wanes over time. nih.gov

The primary mechanisms of desensitization involve the phosphorylation of the receptor by kinases such as G protein-coupled receptor kinases (GRKs), protein kinase A (PKA), and protein kinase C (PKC). nih.gov This phosphorylation can functionally uncouple the receptor from its G protein, impairing its ability to signal. nih.gov Following uncoupling, the receptor may be internalized from the cell surface via endocytosis, a process known as downregulation. umn.edu These internalized receptors can then be either degraded within lysosomes or recycled back to the cell surface, allowing for the potential resensitization of the cell. nih.govumn.edu These regulatory processes are crucial for maintaining cellular homeostasis and are categorized as either homologous desensitization, affecting only the activated receptor, or heterologous desensitization, where activation of one receptor type leads to the desensitization of other receptors that share common signaling components. nih.govfrontiersin.org

Based on a comprehensive review of the scientific literature, an article focusing on the "Allosteric Modulation of Adenosine Receptors by this compound Analogs" cannot be generated as requested. The available research consistently characterizes this compound and its related 2-alkynyladenosine analogs as orthosteric agonists , not allosteric modulators.

Orthosteric agonists bind to the same primary site on the adenosine receptor as the endogenous ligand, adenosine itself. In contrast, allosteric modulators bind to a distinct, secondary (allosteric) site to influence the receptor's activity.

The scientific literature details the structure-activity relationships of 2-alkynyladenosines as potent and often selective orthosteric agonists for adenosine receptor subtypes, particularly A2A and A3 receptors. researchgate.netnih.govnih.gov For example, 2-(1-hexynyl)adenosine is noted for its high affinity at A2 receptors. researchgate.net

Conversely, research on allosteric modulation of adenosine receptors has identified several distinct chemical classes that are structurally unrelated to this compound. These include:

2-amino-3-benzoylthiophenes for the A1 receptor. semanticscholar.orgfrontiersin.org

Imidazoquinoline derivatives for the A3 receptor. figshare.com

Thiadiazole derivatives . researchgate.net

Generating content on the allosteric modulation by this compound analogs would require fabricating data and research findings, which contradicts the core requirement for scientifically accurate information. Therefore, it is not possible to fulfill this request while maintaining factual integrity.

Vi. Investigational Applications in Preclinical Research Models

Cardiovascular System Research

2-Hexynyladenosine, particularly its derivative 2-hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA), has been evaluated for its significant activity within the cardiovascular system. As a potent A2A adenosine (B11128) receptor agonist, its effects on blood vessels and blood pressure have been a key area of research. unifi.itfrontiersin.org

Preclinical studies have demonstrated that this compound possesses marked vasodilatory properties. In in vitro functional studies, its derivative 2HE-NECA induced relaxation in isolated arterial preparations from various species. The compound was shown to be a potent vasodilator in rat aorta, as well as in bovine and porcine coronary arteries. unifi.it The vasodilatory response in porcine coronary arteries for 2HE-NECA was observed to be greater than that of other adenosine agonists like CPEC (2-[4-(2-carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamidoadenosine) and the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine). unifi.it

| Compound | EC₅₀ (nmol/l) |

|---|---|

| 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA) | 23.3 |

| CPEC | 58.7 |

| NECA | 76.6 |

The vasodilatory action of this compound extends to the coronary circulation, suggesting a potential role in modulating coronary blood flow. unifi.it Adenosine itself is known to be a powerful regulator of coronary blood flow, primarily through the activation of A2A receptors on coronary smooth muscle cells, leading to vasodilation and increased blood supply to the myocardium. researchgate.netnih.gov In a rat Langendorff heart model subjected to global ischemia, 2HE-NECA was found to significantly prevent the increase in coronary perfusion pressure that typically occurs during post-ischemic reperfusion, indicating a protective effect on coronary vessel function. unifi.it While direct measurements of coronary blood flow increase with this compound are part of its broader characterization as an A2A agonist, specific quantitative data from comparative preclinical models were not detailed in the reviewed literature.

The antihypertensive effects of 2-alkynyladenosines, including this compound, have been confirmed in preclinical models of hypertension. elifesciences.org In studies using conscious spontaneously hypertensive rats (SHR), intraperitoneal administration of 2HE-NECA resulted in a potent, dose-dependent reduction in systolic blood pressure. unifi.itfrontiersin.org This hypotensive effect was accompanied by a minimal reflex tachycardia, an increase in heart rate that can sometimes counteract the benefits of blood pressure reduction. unifi.it

Further studies in SHR models investigated the humoral effects of 2HE-NECA. frontiersin.org It was observed that the compound dose-dependently increased plasma renin activity, which is in contrast to A1 adenosine receptor agonists that tend to decrease it. This increase in renin is suggested to be a result of reflex sympathetic activation secondary to the fall in blood pressure. frontiersin.org However, unlike some other adenosine agonists, 2HE-NECA did not affect plasma levels of atrial natriuretic peptide or cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP). frontiersin.org

| Parameter | Effect | Reference |

|---|---|---|

| Systolic Blood Pressure | Dose-dependent decrease | unifi.itfrontiersin.org |

| Heart Rate | Increased (reflex tachycardia) | unifi.itfrontiersin.org |

| Plasma Renin Activity | Dose-dependent increase | frontiersin.org |

| Plasma Atrial Natriuretic Peptide (ANP) | No effect | frontiersin.org |

| Plasma cGMP | No effect | frontiersin.org |

Effects on Coronary Blood Flow

Neurological Research and Neurotransmission Modulation

Adenosine receptors are widely distributed throughout the central nervous system and are critical modulators of neuronal activity and neurotransmitter release. unifi.itnih.gov As a potent A2A receptor agonist, this compound is a compound of interest in neurological research. A2A receptor activation is known to influence the release of other neurotransmitters, such as glutamate (B1630785) and dopamine, thereby playing a role in processes like synaptic plasticity. nih.govmdpi.com While the fundamental pharmacology of this compound points towards a potential role in modulating neurotransmission via its interaction with P1 receptors, specific preclinical studies detailing its direct effects on neuronal firing rates, synaptic integration, or specific neurotransmitter release in brain regions were not extensively covered in the available literature. unifi.it Research has confirmed its ability to bind to A2A receptors in brain tissue, but functional data on its neuromodulatory effects remain a subject for further investigation. unifi.it

Inflammatory Processes and Immune Response Modulation

The A2A and A2B adenosine receptors are implicated in the regulation of inflammation and immune responses. researchgate.netcore.ac.uk this compound's activity at these receptors suggests it may have immunomodulatory properties. Research has shown that A2B receptors, for which this compound has an affinity, are involved in pathological processes such as intestinal inflammation. researchgate.net Activation of adenosine receptors on immune cells can modulate their function, often leading to an anti-inflammatory effect. glaucoma.org

One of the documented effects of 2HE-NECA is its anti-platelet-aggregating activity. unifi.it In in vitro tests using rabbit platelets, 2HE-NECA demonstrated a higher antiaggregatory activity compared to NECA and CPEC, indicating its potential to interfere with processes involving platelet activation, which are relevant to both thrombosis and inflammation. unifi.it

Role as a Pharmacological Tool for Adenosine Receptor Characterization

This compound has been established as a valuable pharmacological tool for the characterization of adenosine receptors (ARs), primarily due to its distinct affinity and selectivity profile. mdpi.com Its utility stems from its potent agonistic activity, particularly at the A2A and A3 adenosine receptor subtypes, allowing researchers to probe the structure and function of these receptors. nih.govnih.gov

In radioligand binding assays, 2-alkynyl derivatives of adenosine, including this compound, have demonstrated high affinity for adenosine receptors. nih.govnih.gov For instance, this compound exhibits a high affinity for the A2A receptor, which has been instrumental in differentiating it from other receptor subtypes. nih.govacs.org Studies using rat brain tissue and transfected cell lines have utilized this compound to determine the binding characteristics and selectivity of various AR subtypes. nih.govacs.org The development of new ligands and the characterization of their binding pockets have been significantly aided by structure-activity relationship (SAR) studies involving compounds like this compound. mdpi.com

A key application of this compound in receptor characterization is its use in mutagenesis studies. By observing how mutations in specific amino acid residues of the receptor affect the binding affinity of this compound, researchers can identify critical sites for ligand recognition and binding. nih.govresearchgate.net For example, a study on the human A2B receptor found that mutating a single amino acid (Asn273 to Tyr) resulted in a 61-fold increase in affinity for this compound, providing insight into the structural basis for the typically low affinity of the A2B receptor for many agonists. nih.govresearchgate.net

The compound's derivative, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA), has also been extensively used as a selective A2A receptor agonist in functional studies to characterize receptor-mediated physiological responses. nih.govnih.gov In comparative studies, HENECA's potent and selective actions are contrasted with non-selective agonists like NECA or A1-selective agonists like CCPA to delineate the specific roles of the A2A receptor in various tissues. nih.govnih.gov This selectivity makes it a powerful tool to investigate the physiological functions subserved by the A2A receptor, such as vasodilation and inhibition of platelet aggregation, without the confounding effects of activating other AR subtypes. nih.gov

Table 1: Binding Affinities of this compound and Related Compounds at Adenosine Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Selectivity Ratio (A1/A2A or A3/A2A) | Source |

|---|---|---|---|---|

| This compound (2-HNA) | A2A (rat) | 4 | 36-fold vs A1 | nih.govnih.gov |

| This compound | A2A (rat) | 6 | ~3 (A3/A2A) | acs.org |

| 2-Octynyladenosine (B1663861) (2-ONA) | A2A (rat) | 12 | 17-fold vs A1 | nih.govnih.gov |

| 2-Hexynyl-NECA (HENECA) | A2A (human) | 14.6 | 72-fold vs A1 | nih.gov |

| 2-Hexynyl-NECA (HENECA) | A3 (human) | 17.4 | 60-fold vs A1 | nih.gov |

Applications in Studying Adenosine-Related Signaling in Cellular Models

This compound and its derivatives are widely employed in cellular models to investigate the signaling pathways coupled to adenosine receptors. mdpi.comnih.gov A primary mechanism of action for A2A and A2B receptor agonists is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. researchgate.netfrontiersin.orgmdpi.com this compound has been instrumental in studies using various cell types to explore this fundamental signaling cascade. acs.org

In vitro studies using Chinese Hamster Ovary (CHO) cells stably transfected with human adenosine receptor subtypes have utilized this compound and its analogs to evaluate agonist efficacy and intrinsic activity. acs.orgresearchgate.net These cellular models allow for a controlled environment to dissect the signaling properties of specific receptors. For example, disubstituted derivatives of this compound were found to act as partial agonists at both A2A and A3 receptors in CHO cells, stimulating cAMP production via A2A receptors and inhibiting it via A3 receptors. acs.org This demonstrates the compound's utility in comparing the functional consequences of activating different, and sometimes opposing, signaling pathways. acs.orgmdpi.com

The compound has also been applied in more physiologically complex cellular models. In studies on human platelets, the derivative HENECA was used to investigate the A2A receptor-mediated anti-aggregatory effects. nih.govmurdoch.edu.au Its ability to increase cAMP levels is crucial for inhibiting platelet aggregation. Research has shown that HENECA can potentiate the antiplatelet effects of other drugs, such as BTK inhibitors, highlighting its use in studying synergistic signaling interactions in cellular models of disease. murdoch.edu.au Furthermore, in various cell types, HENECA has been shown to inhibit the production of superoxide (B77818) anions, suggesting its application in research on cellular signaling related to oxidative stress and inflammation.

Cellular models of vascular function have also benefited from the use of this compound derivatives. In isolated rat aorta and coronary artery preparations, HENECA has been used to study A2A receptor-mediated vasodilation, a process linked to cAMP signaling in vascular smooth muscle cells. nih.gov Its potent vasodilatory response in these models helps to elucidate the role of adenosine signaling in regulating vascular tone. nih.gov Beyond primary cells and cell lines, newer models like induced pluripotent stem cells (iPSCs) are being developed, which could be used in the future with tools like this compound to study adenosine signaling in patient-derived cells. nih.govmdpi.comnih.gov

Table 2: Functional Potency of this compound Derivatives in Cellular Models

| Compound | Cellular Model/Assay | Endpoint | Potency (EC50 / IC50) | Source |

|---|---|---|---|---|

| 2-Hexynyl-NECA (HENECA) | Porcine Coronary Artery | Vasodilation | EC50 = 23.3 nM | nih.gov |

| NECA | Porcine Coronary Artery | Vasodilation | EC50 = 76.6 nM | nih.gov |

| 2-Hexynyl-NECA (HENECA) | Rabbit Platelets | Anti-aggregation | IC50 = 0.07 µM | nih.gov |

| NECA | Rabbit Platelets | Anti-aggregation | IC50 = 0.2 µM | nih.gov |

| 2-(1-hexynyl)adenosine | N273Y mutant hA2B Receptor (CHO cells) | Receptor Binding | Ki = 0.18 µM | nih.govresearchgate.net |

Vii. Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation 2-Hexynyladenosine Analogs with Enhanced Selectivity

The quest for more precise therapeutic agents has driven the rational design and synthesis of this compound analogs with improved selectivity for specific adenosine (B11128) receptor (AR) subtypes. The parent compound, this compound, displays high affinity for A1, A2A, and A3 receptors. tandfonline.com Modifications at various positions on the purine (B94841) ring and the ribose moiety have been systematically explored to modulate this activity profile.

A key strategy involves substitutions at the 5'-position of the ribose sugar. The introduction of an N-ethyluronamide group at this position led to the creation of this compound-5′-N-ethyluronamide (HENECA). tandfonline.comtandfonline.com HENECA exhibits high affinity for the rat A2A receptor while maintaining good selectivity against the A1 receptor. tandfonline.comtandfonline.com However, HENECA also shows significant affinity for the A3 receptor, prompting further investigation into other substitutions to fine-tune its selectivity. tandfonline.comtandfonline.com

Further studies on 2,5'-disubstituted adenosine derivatives have shown that while the 2-(1-hexynyl) group generally confers high affinity for both A2A and A3 receptors, the nature of the 5'-substituent is critical for selectivity. acs.org For instance, analogs with a small 5'-S-alkyl-5'-thio substituent, such as 2-(1-hexynyl)-5'-S-methyl-5'-thioadenosine, display the highest affinity for the A3 receptor. acs.org Conversely, introducing larger groups like n- or i-propyl-5'-thio at the same position tends to increase selectivity for the A3 receptor over the A2A receptor. acs.org

Modifications to the N6-position of the purine base have also been fruitful. Introducing a methyl group at the N6-position of 2-alkynyladenosines was found to increase affinity at the human A3 receptor while decreasing it at other subtypes, resulting in a significant boost in A3 selectivity. researchgate.net Another approach involves replacing the phenyl group in some analogs with boron clusters, which has been shown in some cases to yield ligands with higher A3 receptor selectivity compared to their corresponding phenyl analogs. nih.gov

These synthetic efforts demonstrate that a multi-pronged approach, modifying the C2, N6, and 5' positions, is a viable strategy for developing next-generation agonists with tailored selectivity profiles for specific therapeutic applications. tandfonline.com

Table 1: Selectivity of this compound Analogs

Exploration of Novel Biological Targets Beyond Canonical Adenosine Receptors

While the primary focus of this compound research has been on the four canonical adenosine receptor subtypes, emerging evidence suggests its derivatives may interact with other biological targets. This exploration opens up new avenues for understanding the compound's full biological activity and potential therapeutic uses.

A significant finding in this area is the interaction of this compound derivatives with P2Y purinergic receptors. acs.orgscispace.com Specifically, the di- and triphosphate forms of this compound were found to act on human platelet P2Y receptors, inducing platelet shape change and aggregation. acs.org This activity is distinct from the corresponding 2-phenylethynyladenosine derivatives, which did not induce aggregation, highlighting the critical role of the hexynyl chain in this off-target interaction. acs.org This suggests a potential role for these compounds in modulating platelet function through a mechanism independent of adenosine receptors.

Furthermore, studies in colorectal cancer (CRC) have hinted at other potential interactions. An N6-substituted derivative, N6-(2,2-diphenylethyl)-2-hexynyladenosine, which acts as an A3R agonist, was observed to inhibit the proliferation of Caco-2 CRC cells. encyclopedia.pubresearchgate.net However, the study noted that knocking down the A3 receptor did not prevent this anti-proliferative effect, indicating that the action was likely off-target and mediated by other cellular mechanisms yet to be identified. encyclopedia.pubresearchgate.net

These findings underscore the importance of screening this compound and its analogs against a broader range of biological targets to fully characterize their pharmacological profiles and identify novel therapeutic opportunities.

Integration with Advanced Biophysical and Imaging Techniques (e.g., Radioligand Binding, PET-Tracer Development)

Advanced biophysical techniques are crucial for characterizing the interaction of this compound and its derivatives with their receptor targets. Radioligand binding assays, in particular, have been fundamental in determining the affinity and selectivity of these compounds. nih.gov

These assays typically involve competing a non-labeled ligand, such as a this compound analog, against a radiolabeled ligand for binding to receptors expressed in cell membranes or tissues. nih.gov For example, the affinities of new analogs have been evaluated at human recombinant adenosine receptors using radioligands like [3H]NECA for the A2A subtype and [3H]DPCPX for the A1 subtype. tandfonline.com The development of more selective radioligands, such as [3H]CGS 21680 for A2A receptors and [3H]PSB 603 for A2B receptors, has further refined the ability to characterize these compounds. universiteitleiden.nlguidetopharmacology.org Kinetic radioligand binding assays can also measure the rates of association and dissociation, providing a more dynamic picture of the ligand-receptor interaction. nih.govworktribe.com

Looking forward, there is potential for developing this compound derivatives as imaging agents for techniques like Positron Emission Tomography (PET). While specific PET tracers based on this compound have not been extensively reported, the high affinity and selectivity of some of its analogs make them promising candidates. lookchem.com Developing a radiolabeled version of a highly selective analog could allow for the non-invasive visualization and quantification of specific adenosine receptor subtypes in living subjects. This would be an invaluable tool for diagnosing diseases where adenosine receptor expression is altered and for monitoring the efficacy of targeted therapies. lookchem.com

Elucidation of Detailed Receptor-Ligand Interaction Mechanisms

Understanding precisely how this compound and its analogs bind to adenosine receptors is key to designing more effective and selective drugs. This involves a combination of molecular modeling, site-directed mutagenesis, and structural biology.

Computational molecular modeling has provided significant insights. By generating three-dimensional models of adenosine receptors, researchers can simulate the docking of ligands like this compound into the binding pocket. nih.gov These models help identify key amino acid residues that are critical for binding. researchgate.netnih.gov For example, modeling and chemical modification studies have highlighted the importance of two conserved histidine residues in the transmembrane domains for ligand coordination at the A2A receptor. researchgate.netnih.gov

Site-directed mutagenesis studies provide experimental validation for these models. By systematically mutating specific amino acids in the receptor's binding site and then measuring the ligand's affinity, researchers can pinpoint the exact interactions that anchor the drug. A compelling example is the human A2B receptor, which normally has a low affinity for adenosine and its analogs. researchgate.net A single mutation, changing asparagine 273 to tyrosine (N273Y), was found to increase the receptor's affinity for 2-(1-hexynyl)adenosine by a remarkable 61-fold, demonstrating the critical role of this specific residue in ligand recognition. researchgate.net

More recently, advanced computational methods like free energy perturbation calculations are being used to solve ambiguities in how ligands bind, as demonstrated in studies of the A2B receptor. acs.org These techniques can predict the impact of mutations on binding affinity and help validate the correct orientation of a ligand within the binding pocket. acs.org The ultimate goal is to obtain high-resolution crystal or cryo-electron microscopy structures of this compound derivatives in complex with their target receptors, which would provide a definitive atomic-level blueprint for future drug design.

Development of this compound Derivatives as Probes for Disease Mechanisms

Derivatives of this compound are not only being developed as potential therapeutics but also as valuable chemical probes to investigate the roles of adenosine receptors in various diseases. These molecular tools allow scientists to selectively activate or block specific receptor subtypes, thereby elucidating their function in pathological processes. lookchem.com

In oncology, derivatives of this compound are being used to explore the complex role of purinergic signaling in cancer. For example, the HENECA analog has been studied in multiple myeloma models, where it was found to potentially enhance the anti-proliferative effects of other anticancer agents. Another derivative was used to probe the mechanisms of cell proliferation in colorectal cancer cell lines. encyclopedia.pubresearchgate.net

There is also significant interest in their use for studying ischemic diseases. The potent vasodilatory effects mediated by A2A receptor activation make 2-alkynyladenosines, including this compound, relevant for investigating treatments for ischemic conditions of the heart and brain. epo.org By using these compounds as probes, researchers can better understand how stimulating adenosine receptors can protect tissues from damage caused by a lack of blood flow.

The development of these compounds as research tools is a critical step in validating adenosine receptors as drug targets for a wide range of conditions, from inflammatory diseases to neurological disorders. researchgate.net

Table 2: Compound Names Mentioned in Article

Q & A

Q. What are the established synthetic pathways for 2-Hexynyladenosine and its derivatives?

The synthesis of this compound involves sequential modifications of purine precursors. A validated method () starts with a 6-chloropurine derivative (compound 8 ), which undergoes Sonogashira coupling with 1-hexyne using tetrakis(triphenylphosphine)palladium and cesium carbonate. The resulting C2-hexynyl intermediate is hydrolyzed with 1N HCl to yield 2-hexynyl-6-chloro purine (9 ), followed by amination with ammonia or substituted benzylamines to produce this compound derivatives (4a–e ). Key variables affecting yield include catalyst activity, reaction temperature, and purification protocols. Researchers should optimize these parameters systematically and validate products via NMR and mass spectrometry .

Q. How do structural modifications at the 2-position of adenosine influence A2 receptor selectivity?

The 2-position substitution is critical for adenosine receptor (AR) affinity. highlights that 2-alkynyl groups, such as hexynyl, enhance A2 selectivity. For example, this compound exhibits a Ki of 4 nM for A2 receptors with 36-fold selectivity over A1 in binding assays. This selectivity arises from steric and electronic interactions between the alkynyl side chain and hydrophobic pockets in the A2 receptor binding site. Comparative studies with saturated analogs (e.g., hydrogenated 2-HNA) show reduced potency, underscoring the importance of the triple bond for receptor engagement .

Q. What analytical techniques are essential for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, particularly the alkynyl proton signal at δ ~2.5 ppm. Stability studies should monitor degradation under physiological conditions (e.g., pH 7.4 buffer at 37°C) using accelerated stability protocols. emphasizes documenting instrument parameters and validation steps to ensure reproducibility .

Q. What protocols are recommended for assessing this compound binding affinity in adenosine receptors?

Competitive radioligand binding assays using [3H]CGS 21680 (A2A-selective) or [3H]DPCPX (A1-selective) are standard. Membrane preparations from transfected HEK293 cells or rodent brain tissue are incubated with varying concentrations of this compound. Data analysis via nonlinear regression (e.g., GraphPad Prism) calculates Ki values. notes discrepancies between binding assays and functional tests (e.g., coronary vasodilation), necessitating complementary functional assays like cAMP accumulation .

Q. How should researchers address the stability of this compound in experimental buffers?

Preclinical stability studies require:

- Buffer compatibility tests : Incubate this compound in PBS, DMEM, or Krebs-Henseleit buffer at 37°C.

- Time-course sampling : Analyze degradation via HPLC at 0, 1, 4, 8, and 24 hours.

- Temperature control : Store stock solutions at -80°C with aliquoting to avoid freeze-thaw cycles.

Documentation of stability profiles is critical for in vitro and in vivo reproducibility () .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between binding assay selectivity and functional assay outcomes for this compound?

identifies a 39,000-fold A2 selectivity for MPEA in functional assays (e.g., coronary vasodilation) versus only 5-fold in binding assays. To address such discrepancies:

- Evaluate pharmacokinetic factors : Assess membrane permeability and metabolic stability.

- Investigate receptor-effector coupling : Use GTPγS binding assays to probe G-protein activation.

- Control for spare receptors : Titrate receptor expression levels in cell models.

These steps help distinguish binding affinity from functional efficacy, addressing assay-specific biases .

Q. What strategies improve the yield and purity of this compound during synthesis?

Optimization approaches include:

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).

- Solvent selection : Use DMF or THF for Sonogashira coupling, balancing reactivity and side reactions.

- Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC.

recommends scaling reactions incrementally and characterizing intermediates at each step .

Q. How can cross-reactivity of this compound with non-target adenosine receptors be minimized?

- Receptor subtype profiling : Test against A2B and A3 receptors using transfected cell lines.

- Molecular docking : Model interactions to identify off-target binding hotspots.

- Structure-activity relationship (SAR) studies : Introduce polar groups (e.g., hydroxyl) to reduce A1/A3 affinity.

shows that 2-alkynyl derivatives have lower off-target effects compared to 2-alkoxy analogs .

Q. What methodologies validate the in vivo pharmacokinetic profile of this compound?

- Plasma stability assays : Incubate with rodent plasma and quantify degradation via LC-MS.

- Tissue distribution studies : Use radiolabeled this compound and autoradiography.

- Metabolite identification : Perform high-resolution MS/MS on liver microsomal incubates.

emphasizes protocol standardization for interspecies comparisons .

Q. How should researchers statistically analyze variability in this compound receptor affinity data?

- Error source quantification : Use ANOVA to partition variability (e.g., inter-day vs. inter-operator).

- Bootstrap resampling : Estimate confidence intervals for Ki values.

- Outlier detection : Apply Grubbs’ test to exclude non-Gaussian data points.

advises reporting limitations (e.g., small sample sizes) and using non-parametric tests for skewed distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.